Boc-D-4-Pal-OH

Description

The exact mass of the compound Boc-3-(4-pyridyl)-D-alanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

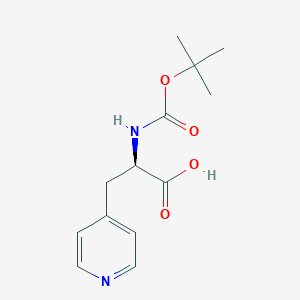

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYWDMKESUACOU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37535-58-3 | |

| Record name | Boc-3-(4-pyridyl)-D-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-4-Pal-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-4-Pal-OH, chemically known as N-(tert-butoxycarbonyl)-D-3-(4-pyridyl)alanine, is a non-proteinogenic amino acid derivative. Its structure incorporates a D-alanine backbone, an N-terminal tert-butoxycarbonyl (Boc) protecting group, and a 4-pyridyl side chain. This unique combination of features makes it a valuable building block in synthetic peptide chemistry, particularly in the development of peptide-based therapeutics. The D-configuration of the alpha-carbon enhances the proteolytic stability of peptides incorporating this residue, a crucial attribute for increasing in vivo half-life. The pyridyl group offers a site for potential modifications and can influence the solubility and receptor-binding properties of the final peptide. This guide provides a comprehensive overview of the known properties and applications of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This information is critical for its handling, storage, and use in chemical synthesis.

| Property | Value | Reference(s) |

| Chemical Name | N-(tert-butoxycarbonyl)-D-3-(4-pyridyl)alanine | |

| Synonyms | Boc-D-3-(4-pyridyl)alanine, Boc-D-4-pyridylalanine | |

| CAS Number | 37535-58-3 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |

| Molecular Weight | 266.29 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 226-232 °C | [1] |

| Optical Rotation | [α]²⁰D = +5.5 ± 0.5° (c=1 in acetic acid) | |

| Solubility | DMSO: 40 mg/mL | |

| Storage Conditions | Store at -20°C for long-term, desiccate. |

Spectroscopic Data

Application in Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. The Boc group serves as a temporary protecting group for the α-amino functionality, which is cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).

General Experimental Protocol for Boc-SPPS

The following is a generalized protocol for the incorporation of a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support. The specific conditions, such as coupling reagents and reaction times, may require optimization depending on the peptide sequence and the resin used.

1. Resin Preparation:

-

The synthesis begins with a suitable solid support (e.g., Merrifield or PAM resin).

-

The first amino acid (C-terminal) is attached to the resin.

2. Boc Deprotection:

-

The peptide-resin is swelled in a suitable solvent like dichloromethane (DCM).

-

The Boc protecting group is removed by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM.[3][4] This is typically a two-step process: a short pre-wash (e.g., 5 minutes) followed by a longer reaction (e.g., 20-30 minutes).[4]

-

The resin is then washed with DCM and isopropanol (IPA) to remove residual acid and byproducts.[4]

3. Neutralization:

-

The protonated N-terminal amine is neutralized to the free amine using a hindered base, commonly 10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.[3]

-

The resin is thoroughly washed with DCM and/or DMF to remove excess base.

4. Amino Acid Coupling:

-

In a separate vessel, this compound (typically 2-4 equivalents relative to the resin loading) is pre-activated with a coupling reagent. Common coupling reagents for Boc-SPPS include:

-

Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt).

-

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

-

(2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU).

-

-

The activated this compound solution is added to the neutralized peptide-resin.

-

The coupling reaction is allowed to proceed for a sufficient time (e.g., 1-2 hours), and completion can be monitored using a qualitative test like the Kaiser (ninhydrin) test. A second coupling step may be necessary for difficult sequences.

5. Washing:

-

After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Experimental Workflows

Boc-SPPS Cycle for Incorporation of this compound

The following diagram illustrates the general workflow for a single cycle of Boc-based solid-phase peptide synthesis to incorporate an amino acid like this compound.

References

A Technical Guide to Boc-D-4-Pyridylalanine: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) is a non-proteinogenic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a pyridyl ring in the side chain, offers distinct advantages in the design and synthesis of novel peptides with tailored biological activities and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed experimental workflow for the application of this compound in peptide synthesis.

Chemical Structure and Formula

This compound is a derivative of the amino acid alanine, where one of the beta-hydrogens is substituted with a 4-pyridyl group. The 'D' designation indicates the stereochemistry at the alpha-carbon. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the amine functionality.

Chemical Formula: C₁₃H₁₈N₂O₄[1]

Synonyms:

-

Boc-D-Ala(4'-pyridyl)-OH[1]

-

Boc-β-(4'-pyridyl)-D-Ala-OH[1]

-

(R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Weight | 266.3 g/mol | [1] |

| CAS Number | 37535-58-3 | [1] |

| Appearance | White powder | [1] |

| Melting Point | 226-232 °C | [1] |

| Optical Rotation | [a]D²⁰ = +5.5 ± 0.5º (c=1 in AcOH) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Boc-chemistry based solid-phase peptide synthesis. The Boc protecting group is stable under the basic conditions used for peptide coupling but can be readily removed with moderate acids like trifluoroacetic acid (TFA). The pyridyl side chain can introduce unique properties to the resulting peptide, such as altered polarity, the ability to form hydrogen bonds, and potential for metal coordination.

Experimental Protocol: General Workflow for Boc-Based Solid-Phase Peptide Synthesis

The following protocol outlines the key steps for incorporating this compound or other Boc-protected amino acids into a peptide chain on a solid support.

-

Resin Preparation:

-

First Amino Acid Loading (if applicable):

-

Couple the first Boc-protected amino acid to the resin. The specific coupling method will depend on the resin type.

-

-

Deprotection:

-

Remove the Boc protecting group from the N-terminus of the resin-bound amino acid by treating it with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for about 30 minutes.[2]

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt on the resin with a base, such as diisopropylethylamine (DIEA), in a solvent like DCM or N,N-dimethylformamide (DMF) to liberate the free amine.[2]

-

-

Coupling:

-

Activate the carboxylic acid of the incoming Boc-amino acid (e.g., this compound) using a coupling reagent (e.g., DCC, HBTU) in a suitable solvent (e.g., DMF/DCM).

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing:

-

Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

-

Repeat Cycle:

-

Repeat steps 3-6 for each subsequent amino acid to be added to the peptide chain.

-

-

Final Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers like p-cresol are often added to prevent side reactions.[2][4]

-

-

Purification and Analysis:

-

Precipitate the cleaved peptide in cold diethyl ether, dissolve the crude product, and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[4]

-

Diagram of Boc-SPPS Workflow

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

References

A Technical Guide to Boc-D-4-pyridyl-alanine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-Butoxycarbonyl-D-3-(4-pyridyl)-alanine, commonly referred to as Boc-D-4-Pal-OH. This synthetic amino acid is a critical building block in modern peptide synthesis and drug discovery, offering unique structural properties for the development of novel peptide-based therapeutics. This document outlines its physicochemical properties, provides detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and illustrates its role in therapeutic design.

Core Compound Data

The fundamental properties of this compound are summarized below, providing key data for its handling, storage, and application in chemical synthesis.

| Property | Value | Citations |

| CAS Number | 37535-58-3 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][2] |

| Molecular Weight | 266.29 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO at 40 mg/mL (150.21 mM) with ultrasonic treatment. | [1][2] |

| Storage (Powder) | 2 years at -80°C; 1 year at -20°C. Store sealed and away from moisture. | [1] |

| Storage (In Solvent) | 6 months at -80°C; 1 month at -20°C. | [1] |

Application in Peptide Synthesis

This compound is primarily utilized as a building block in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). The D-configuration provides resistance to enzymatic degradation, while the pyridyl side chain offers opportunities for specific interactions within biological targets, such as G-protein coupled receptors. The incorporation of pyridyl-alanine has been noted in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists and for enhancing the antiproliferative activities of p53 peptides through conjugation.[3][4]

The general workflow for incorporating a Boc-protected amino acid like this compound into a growing peptide chain on a solid support is a cyclical process. This process is fundamental to creating custom peptides for research and therapeutic development.

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols: Boc-SPPS

The following protocols are standard procedures for the incorporation of Boc-protected amino acids, such as this compound, into a peptide sequence using manual or automated SPPS.

Resin Preparation and Swelling

-

Objective: To prepare the solid support for synthesis.

-

Procedure:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a peptide acid, MBHA resin for a peptide amide).[5][6]

-

Place the resin in a reaction vessel.

-

Swell the peptide-resin in Dichloromethane (DCM) (10-15 mL per gram of resin) for 20-30 minutes with agitation.[5]

-

Drain the DCM.

-

N-terminal Boc Group Deprotection

-

Objective: To remove the temporary Boc protecting group from the N-terminus of the resin-bound peptide to allow for the next coupling reaction.

-

Procedure:

-

Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM (v/v) to the resin.[5][6]

-

Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.[5][6]

-

Drain the TFA/DCM solution.

-

Wash the resin sequentially with DCM (3 times), Isopropanol (IPA) (2 times), and DCM (3 times) to remove residual acid and byproducts.[5]

-

Neutralization

-

Objective: To neutralize the protonated N-terminus to the free amine, which is necessary for the subsequent coupling reaction.

-

Procedure:

-

Wash the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DMF or DCM.

-

Agitate for 5-10 minutes.

-

Wash the resin thoroughly with DCM and/or DMF to remove excess base.[3]

-

Coupling of this compound

-

Objective: To form a peptide bond between the free N-terminus of the growing peptide chain and the carboxyl group of this compound.

-

Method 1: DIC/OxymaPure Coupling

-

Pre-activation: In a separate vessel, dissolve this compound (3.0 eq.), Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®, 3.0 eq.), and N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq.) in N,N-Dimethylformamide (DMF). Allow the solution to react for 10-15 minutes at room temperature.[5]

-

Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction for completion using a qualitative method such as the Kaiser (ninhydrin) test.[7]

-

-

Method 2: HATU Activation

-

Activation: In a separate vessel, dissolve this compound (3.0 eq.), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 2.9 eq.), and DIEA (6.0 eq.) in DMF.[5]

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate for 2-4 hours and monitor for completion.

-

Final Cleavage and Deprotection

-

Objective: To cleave the completed peptide from the resin support and remove any remaining side-chain protecting groups.

-

Procedure:

-

After the final coupling and deprotection cycle, wash and dry the peptide-resin.

-

Treat the resin with a strong acid, typically anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA), along with appropriate scavengers (e.g., anisole, thioanisole) to prevent side reactions.[3][6]

-

Following cleavage, precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to remove cleavage byproducts.

-

The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

-

Role in Drug Design: Receptor Antagonism

The incorporation of unnatural amino acids like this compound is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. The pyridyl side chain can introduce new hydrogen bonding or π-stacking interactions within a receptor's binding pocket, potentially increasing binding affinity and antagonist activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

Solubility Profile of Boc-D-4-Pal-OH: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-D-4-pyridylalanine (Boc-D-4-Pal-OH), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering detailed information on its solubility in various solvents, standardized experimental protocols for solubility determination, and a visual workflow to guide laboratory practices.

Core Topic: Solubility of this compound

Understanding the solubility of this compound is critical for its effective use in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS) and solution-phase couplings. Proper dissolution ensures homogenous reaction conditions, leading to higher yields and purity of the final peptide product. The solubility of this compound, like other protected amino acids, is influenced by the polarity of the solvent and the physicochemical properties of the molecule itself, which contains both a hydrophobic Boc protecting group and a hydrophilic pyridyl group.

Data Presentation: Solubility in Various Solvents

While comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively published, the following table summarizes the available quantitative and qualitative information. The data for solvents other than DMSO is based on the typical solubility characteristics of similar Boc-protected amino acids and should be considered as a guideline for solvent selection.

| Solvent | Chemical Formula | Type | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 40 mg/mL (150.21 mM)[1][2] | Requires sonication for complete dissolution. The hygroscopic nature of DMSO can significantly impact solubility; use of newly opened solvent is recommended.[1][2] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Likely Soluble | Commonly used as a solvent for peptide synthesis and for similar Boc-protected amino acids.[3] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Likely Soluble | A common solvent for peptide synthesis, often used for compounds with poor solubility in DMF. |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Likely Soluble | Often used in peptide synthesis and for dissolving Boc-protected amino acids.[3] |

| Methanol (MeOH) | CH₃OH | Polar Protic | Moderately to Sparingly Soluble | Often used for dissolving amino acid derivatives, though solubility may be lower than in polar aprotic solvents. |

| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Moderately to Sparingly Soluble | Similar to methanol, it can be a suitable solvent, but solubility might be limited. |

| Water (H₂O) | H₂O | Polar Protic | Sparingly Soluble / pH-Dependent | The presence of the pyridyl group may increase aqueous solubility compared to other aromatic amino acid derivatives.[4] Solubility is expected to increase in acidic aqueous solutions due to the protonation of the pyridyl nitrogen. |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Sparingly Soluble | May be used in purification (e.g., HPLC) but might not be the primary choice for high-concentration stock solutions. |

Experimental Protocols

The following is a detailed methodology for determining the solubility of this compound in a given solvent. This protocol is a composite of standard laboratory procedures for solubility testing of organic compounds and amino acid derivatives.

Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (solid powder)

-

Selected solvent(s) (analytical grade)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Sonicator bath

-

Thermostatic shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Weigh an excess amount of this compound (e.g., 50 mg) into a pre-weighed vial. Record the exact mass.

-

Add a known volume of the selected solvent (e.g., 1.0 mL) to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the vial for 1-2 minutes to suspend the solid.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the suspension to equilibrate for a set period (e.g., 24-48 hours) to ensure that saturation is reached. Intermittent vortexing or sonication can aid in achieving equilibrium.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vial to stand undisturbed for at least 30 minutes to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid. This step is crucial to avoid overestimation of solubility.

-

-

Quantification (Gravimetric Method):

-

Weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is fully evaporated, weigh the vial again. The mass of the dissolved solid can be calculated by difference.

-

Calculate the solubility in mg/mL or g/L.

-

-

Quantification (Chromatographic/Spectroscopic Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC-UV or UV-Vis spectrophotometry.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Proper Storage and Handling of Boc-D-4-Pal-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the proper storage and handling procedures for Boc-D-4-Pal-OH (Nα-tert-Butoxycarbonyl-D-4-pyridylalanine), a key building block in peptide synthesis and drug discovery. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Compound Specifications and Storage

Proper storage is fundamental to preserving the stability and purity of this compound. The compound is a white to off-white solid and should be stored under controlled conditions to prevent degradation.[1][2]

Quantitative Storage and Stability Data

| Condition | Form | Temperature | Duration | Notes |

| Long-term Storage | Powder | -80°C | 2 years | Sealed container, protected from moisture.[1][2] |

| Short-term Storage | Powder | -20°C | 1 year | Sealed container, protected from moisture.[1][2] |

| Stock Solution | In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |

| Stock Solution | In Solvent | -20°C | 1 month | Use within one month to ensure potency.[1][2] |

Note: For in-vivo experiments, it is recommended to prepare fresh solutions on the day of use. If a stock solution is prepared, it should be stored appropriately and used within the recommended timeframe.

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of this compound minimizes the risk of exposure and ensures a secure laboratory environment. While specific GHS hazard classifications for this compound are not universally established, it is prudent to handle it as a potentially hazardous chemical.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (or better) particulate respirator is recommended.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

First Aid Measures

In the event of accidental exposure, the following first aid measures should be taken immediately:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If irritation persists, consult a physician.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

Spill and Disposal Procedures

Spill Cleanup:

In the case of a spill, follow these steps:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed, labeled container for proper disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

Waste Disposal:

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols

While specific experimental protocols for the storage and handling of this compound are not typically published, the following general procedures are recommended based on best practices for similar compounds.

Protocol for Preparation of Stock Solutions:

-

Equilibrate the sealed container of this compound to room temperature before opening to prevent moisture condensation.

-

In a chemical fume hood, weigh the desired amount of the compound.

-

Add the appropriate solvent (e.g., DMSO) to the desired concentration. If necessary, use an ultrasonic bath to aid dissolution.[1][2]

-

Once fully dissolved, aliquot the solution into smaller, single-use vials to minimize freeze-thaw cycles.

-

Store the aliquots at the recommended temperature (-20°C or -80°C).

Visual Workflow for Storage and Handling

The following diagram illustrates the key decision points and procedures for the proper storage and handling of this compound.

Caption: Workflow for the safe handling and storage of this compound.

References

Boc-D-4-Pal-OH safety data sheet information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data, properties, and applications of Boc-D-4-Pal-OH (Nα-Boc-3-(4-pyridyl)-D-alanine). Due to the limited publicly available data for this specific compound, this guide also includes information on structurally similar compounds and general protocols for its primary application in peptide synthesis to provide a thorough resource.

Chemical and Physical Properties

This compound is a synthetic amino acid derivative widely used as a building block in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for the controlled, stepwise addition of the amino acid to a growing peptide chain.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₈N₂O₄ | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| Appearance | White to off-white solid | MedChemExpress Product Information |

| Synonyms | Nα-Boc-3-(4-pyridyl)-D-alanine | [1] |

| CAS Number | 37535-58-3 | MedChemExpress Product Information |

| Solubility | Soluble in DMSO (40 mg/mL with sonication) | MedChemExpress Product Information |

Safety Data Sheet (SDS) Information

The following sections summarize the available safety information for this compound. It is important to note that a complete, publicly available SDS with all quantitative data is not available. Therefore, caution should be exercised, and standard laboratory safety protocols for handling chemical reagents should be followed.

Hazards Identification

According to a safety data sheet from AAPPTec, this compound has no known OSHA hazards.[2] However, as with any chemical, it should be handled with care. For the similar compound, Boc-D-phenylalanine, some suppliers indicate it may cause serious eye irritation.

First-Aid Measures

| Exposure | First-Aid Procedure |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. |

| Skin Contact | Wash off with soap and plenty of water. |

| Eye Contact | Flush eyes with water as a precaution. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |

This information is based on general laboratory safety practices for chemical reagents.

Fire-Fighting Measures

| Measure | Recommendation |

| Suitable Extinguishing Media | For small fires, use a carbon dioxide or dry chemical extinguisher. For large fires, use water spray, fog, or foam. Do not use a water jet.[1] |

| Hazardous Decomposition Products | Oxides of carbon (CO, CO₂) and nitrogen (NOx).[1] |

| Special Protective Equipment | Firefighters should wear positive pressure self-contained breathing apparatus (SCBA).[1] |

Table 2: Flammability Data for this compound

| Property | Value |

| Flash Point | No data available[1] |

| Ignition Temperature | No data available[1] |

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Table 3: Handling and Storage Recommendations

| Condition | Recommendation | Source |

| Handling | Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. | General Laboratory Practice |

| Storage (Powder) | Sealed storage, away from moisture. Store at -20°C for up to 1 year, or at -80°C for up to 2 years. | [1] |

| Storage (In Solvent) | Store at -20°C for up to 1 month, or at -80°C for up to 6 months. | [1] |

Toxicological and Ecological Information

There is no specific quantitative toxicological or ecological data publicly available for this compound. Researchers should handle this compound as a substance with unknown toxicity and take appropriate precautions to avoid exposure and environmental release.

Experimental Protocols: Application in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) utilizing the Boc protection strategy. The D-configuration of the amino acid can be strategically incorporated into peptide sequences to enhance their resistance to enzymatic degradation, a common strategy in drug design.

General Workflow for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

The following diagram illustrates the general workflow for incorporating an amino acid like this compound into a peptide chain using Boc-SPPS.

References

A Technical Guide to Boc-D-4-Pal-OH for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of N-tert-butyloxycarbonyl-D-3-(4-pyridyl)alanine (Boc-D-4-Pal-OH), a key building block in modern peptide synthesis, particularly in the development of therapeutic peptides. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, physicochemical properties, synthesis protocols, and its application in drug discovery, with a focus on Gonadotropin-Releasing Hormone (GnRH) antagonists.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, often alongside its L-enantiomer and Fmoc-protected analogues. The quality and specifications can vary between suppliers, making careful selection crucial for research and development purposes. Below is a comparative table of key commercial suppliers and their typical product specifications.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance |

| MedChemExpress | HY-W009402 | 37535-58-3 | C₁₃H₁₈N₂O₄ | 266.29 | ≥98.23% (LCMS)[1] | White to off-white solid[1] |

| Chem-Impex | 06633 | 37535-58-3 | C₁₃H₁₈N₂O₄ | 266.30 | - | White to off-white powder[2] |

| Aapptec | - | - | - | - | - | - |

Note: Data for Aapptec was not explicitly available for this compound, though they supply the Fmoc-protected version, Fmoc-D-4-Pal-OH[3]. Researchers should inquire directly for this compound availability and specifications.

Physicochemical Properties and Handling

Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For instance, it is soluble in DMSO at a concentration of 40 mg/mL (150.21 mM), which may require ultrasonication.[1]

Storage: For long-term storage, the solid powder should be kept in a sealed container, away from moisture. Recommended storage conditions are -80°C for up to 2 years or -20°C for 1 year. In solvent, stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[1]

Synthesis and Experimental Protocols

General Synthesis Protocol for Boc-Pyridylalanine[4]

This protocol describes the synthesis of N-t-Butoxycarbonyl-3-(3-pyridyl)-(S)-alanine and can be adapted for the D-4-pyridyl isomer.

Materials:

-

3-(3-pyridyl)-(S)-alanine

-

Anhydrous potassium carbonate

-

Di-t-butyl dicarbonate (Boc anhydride)

-

1,4-dioxane

-

Water

-

Ethyl acetate

-

Citric acid

-

Sodium chloride

-

Magnesium sulfate

Procedure:

-

A suspension of 3-(3-pyridyl)-(S)-alanine (54 mmol) in water (50 ml) is cooled in an ice bath.

-

Anhydrous potassium carbonate (54 mmol) is added to the stirred suspension.

-

A solution of di-t-butyl dicarbonate (82 mmol) in 1,4-dioxan (25 ml) is added dropwise over 10 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

-

The bulk of the 1,4-dioxan is removed under reduced pressure.

-

The aqueous solution is extracted with ethyl acetate (2 x 20 ml).

-

The pH of the aqueous solution is adjusted to approximately 3 with solid citric acid.

-

The solution is saturated with solid sodium chloride and extracted with ethyl acetate (5 x 20 ml).

-

The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The product is crystallized at 0°C, collected by filtration, washed with ether, and dried.

This procedure resulted in a 72% yield of the desired product.[4]

Protocol for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-chemistry based solid-phase peptide synthesis (SPPS).[5] The following is a general protocol for the coupling of a Boc-protected amino acid during SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF or DCM)

-

Deprotection solution (e.g., Trifluoroacetic acid in DCM)

General Coupling Cycle:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]

-

Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine using a base such as diisopropylethylamine (DIPEA) in DCM.[5]

-

Activation and Coupling: this compound is pre-activated with a coupling reagent (e.g., HBTU) and a base (DIPEA) in a suitable solvent like DMF. This activated amino acid solution is then added to the resin, and the coupling reaction proceeds.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Application in Drug Discovery: GnRH Antagonists

This compound and its derivatives are of significant interest in the development of peptide-based therapeutics, particularly Gonadotropin-Releasing Hormone (GnRH) antagonists.[7] GnRH antagonists are used in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and for controlled ovarian stimulation in assisted reproduction.[8]

The incorporation of unnatural amino acids like D-3-(4-pyridyl)alanine can enhance the biological activity and pharmacokinetic properties of peptides. The D-configuration provides resistance to enzymatic degradation, while the pyridyl side chain can introduce new interactions with the GnRH receptor.

GnRH Signaling Pathway

GnRH, released from the hypothalamus, binds to its receptor on pituitary gonadotrope cells, initiating a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). GnRH antagonists competitively block this receptor, thereby inhibiting the downstream signaling.

Caption: GnRH receptor signaling and its inhibition by antagonists.

Experimental Workflow for Evaluating GnRH Antagonists

The development of novel GnRH antagonists involves a series of in vitro and in vivo assays to determine their efficacy and safety.

Caption: Workflow for the development of novel GnRH antagonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GnRH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Boc-D-4-Pal-OH in Unnatural Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids into peptide scaffolds represents a powerful strategy in modern drug discovery and chemical biology. These non-proteinogenic building blocks offer a means to modulate the conformational properties, proteolytic stability, and biological activity of peptides, leading to the development of novel therapeutics with enhanced pharmacological profiles. Among the diverse array of unnatural amino acids, Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) has emerged as a particularly valuable component. Its unique pyridine side chain introduces a key structural and functional element, influencing properties such as solubility, receptor binding, and the potential for further chemical modification. This in-depth technical guide provides a comprehensive overview of the role of this compound in unnatural peptide synthesis, with a focus on its application in the development of potent peptide-based therapeutics.

Core Concepts: The Significance of this compound

This compound is a derivative of the amino acid alanine where one of the β-hydrogens is replaced by a 4-pyridyl group. The 'D' designation indicates its stereochemistry, which is often crucial for enhancing peptide stability against enzymatic degradation and for optimal receptor interaction. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), a widely used method for the stepwise assembly of peptide chains.

The incorporation of D-4-pyridylalanine into a peptide sequence can confer several advantageous properties:

-

Enhanced Aqueous Solubility: The pyridine ring can improve the solubility of otherwise hydrophobic peptides, which is a critical factor for drug formulation and bioavailability.

-

Increased Proteolytic Stability: The presence of a D-amino acid can render the adjacent peptide bonds resistant to cleavage by endogenous proteases, thereby extending the in vivo half-life of the peptide.

-

Modulation of Biological Activity: The pyridine nitrogen can act as a hydrogen bond acceptor, influencing the peptide's conformation and its interaction with biological targets. This has been strategically employed in the design of potent receptor antagonists.

-

Chemical Handle for Conjugation: The pyridine ring can serve as a site for further chemical modifications, such as N-alkylation, allowing for the creation of peptide conjugates with diverse functionalities.[1]

A prime example of the strategic use of D-pyridylalanine is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists. Modifications at key positions of the GnRH peptide with unnatural amino acids, including D-pyridylalanine, have been instrumental in creating potent antagonists with improved pharmacokinetic properties for use in various hormone-dependent therapies.[2]

Data Presentation: Physicochemical Properties and Biological Activity

The following tables summarize key quantitative data related to this compound and peptides incorporating this unnatural amino acid.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₄ |

| Molecular Weight | 266.29 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF and DMSO |

| Storage Conditions | 2-8°C |

Data sourced from commercially available information.

Table 2: Biological Activity of GnRH Antagonists Incorporating D-Pyridylalanine

| Compound | Sequence | In Vitro Activity (IC₅₀, nM) |

| Degarelix Analog | Ac-D-2Nal-D-4Cpa-D-3Pal -Ser-Aph(LHor)-DAph(Cbm)-Leu-Ilys-Pro-DAla-NH₂ | 1.65 ± 0.12 |

| Analog with D-2-OMe-5Pal | [(D-2-OMe-5Pal)³]Degarelix | 5.22 ± 0.75 |

| Analog with L-2-OMe-5Pal | [(L-2-OMe-5Pal)³]Degarelix | 36.95 ± 3.61 |

| Uracil Derivative 8a | N/A (Small Molecule GnRH Antagonist) | Kᵢ = 2.2 nM |

Experimental Protocols

The incorporation of this compound into a peptide sequence is typically achieved using Boc-based solid-phase peptide synthesis (SPPS). The following sections provide a generalized protocol for this process.

Materials and Reagents

-

This compound

-

Appropriate solid support (e.g., MBHA resin for peptide amides, Merrifield or PAM resin for peptide acids)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Coupling additives (e.g., HOBt, HOAt)

-

Washing solvents (DCM, DMF, Isopropanol)

-

Cleavage cocktail (e.g., HF/anisole or a "low and high" TFMSA/TFA cocktail)

-

Ether (for peptide precipitation)

Protocol 1: Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

-

Drain the resin and treat with a fresh solution of 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[5]

-

Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x) to remove residual TFA and byproducts.

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DMF (3x) to remove excess base.

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The coupling of sterically hindered or unusual amino acids may require longer reaction times or double coupling.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Final Boc Deprotection: Remove the N-terminal Boc group from the final amino acid using the deprotection protocol described above.

-

Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, and then dry it thoroughly under vacuum.

-

Cleavage:

-

Caution: The use of strong acids like HF requires specialized equipment and safety precautions.

-

Treat the dried peptide-resin with a cleavage cocktail appropriate for the Boc/Bzl strategy (e.g., anhydrous HF with a scavenger like anisole) at 0°C for 1-2 hours.

-

Alternatively, a two-step "low-high" cleavage using TFMSA/TFA/DCM with appropriate scavengers can be employed.

-

-

Peptide Precipitation and Purification:

-

Evaporate the cleavage cocktail under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the peptide by centrifugation or filtration.

-

Wash the peptide with cold ether several times.

-

Dissolve the crude peptide in an appropriate aqueous buffer and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in unnatural peptide synthesis.

Caption: Experimental workflow for unnatural peptide synthesis and evaluation.

Caption: Simplified GnRH signaling pathway and the mechanism of antagonism.

Conclusion

This compound is a versatile and valuable building block for the synthesis of unnatural peptides with tailored properties. Its incorporation can significantly enhance the therapeutic potential of peptides by improving their stability, solubility, and biological activity. The Boc-SPPS methodology provides a robust and well-established framework for the efficient synthesis of peptides containing this and other unnatural amino acids. As the field of peptide therapeutics continues to expand, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of peptide-based drugs. Researchers and drug development professionals are encouraged to explore the potential of this and other unnatural amino acids to address the challenges of modern therapeutic design.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent and orally bioavailable zwitterion GnRH antagonists with low CYP3A4 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within drug development and peptide chemistry, the strategic use of protecting groups is a cornerstone of success. Among the arsenal of available tools, the tert-butyloxycarbonyl (Boc) group has established itself as a versatile and reliable sentinel for the temporary masking of primary and secondary amines, and to a lesser extent, other nucleophilic functional groups. Its widespread adoption stems from a favorable combination of stability across a broad range of reaction conditions and its facile, selective removal under mild acidic conditions.

This technical guide provides a comprehensive exploration of the Boc protecting group, detailing its introduction, mechanism of action, and deprotection strategies. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this pivotal tool in their synthetic endeavors.

Core Principles of Boc Protection

The primary function of the Boc group is to reversibly render an amine non-nucleophilic by converting it into a carbamate. This transformation is most commonly achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc)₂O. The resulting N-Boc protected amine is stable to a wide array of non-acidic reagents, including bases, nucleophiles, and reducing agents, making it an ideal choice for multi-step syntheses.

The key to the Boc group's utility lies in its acid lability. The tert-butyl carbamate is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) to regenerate the free amine. This selective deprotection allows for the unmasking of the amine at the desired stage of a synthetic sequence without disturbing other acid-sensitive functionalities or protecting groups.

Orthogonal Protection Strategies

The acid-labile nature of the Boc group makes it an excellent component of orthogonal protection schemes, where multiple protecting groups can be removed independently of one another.[1] This is of paramount importance in complex syntheses, such as solid-phase peptide synthesis (SPPS).[2] For instance, the Boc group is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is typically removed by hydrogenolysis.[3] This orthogonality allows for precise control over which amino group is deprotected and available for subsequent reaction.

Boc Protection of Functional Groups: Protocols and Quantitative Data

The following sections provide detailed experimental protocols and quantitative data for the Boc protection of various functional groups.

Protection of Amines

The protection of amines is the most common application of the Boc group. The reaction is typically high-yielding and can be performed under various conditions to accommodate a wide range of substrates.

General Experimental Protocol for N-Boc Protection of a Primary Aliphatic Amine:

To a solution of the primary amine (1.0 mmol) in a suitable solvent such as a 1:1 mixture of dioxane and water (10 mL), is added sodium hydroxide (1.1 mmol). The mixture is stirred at room temperature until the amine dissolves. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol) is then added, and the reaction is stirred vigorously at room temperature for 1-4 hours.[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the N-Boc protected amine.[4]

| Substrate Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Aliphatic Amine | (Boc)₂O, NaOH | Dioxane/Water | Room Temp. | 1-4 | >95 | [4] |

| Secondary Aliphatic Amine | (Boc)₂O, Et₃N, DMAP (cat.) | CH₂Cl₂ | Room Temp. | 1-12 | 90-100 | [4] |

| Aniline | (Boc)₂O, Amberlite-IR 120 | Solvent-free | Room Temp. | < 5 min | 99 | [1] |

| Electron-rich Aniline (p-toluidine) | (Boc)₂O | Methanol | Room Temp. | < 1 min | High | [4] |

| Electron-deficient Aniline (4-bromoaniline) | (Boc)₂O, DMAP (cat.) | THF | Room Temp. | - | 85 (mono-Boc) | [4] |

Diagram: Mechanism of Boc Protection of an Amine

Caption: Mechanism of Boc protection of a primary amine with (Boc)₂O.

Protection of Phenols

The hydroxyl group of phenols can be protected as a tert-butyl carbonate. This protection is useful when other functionalities in the molecule need to undergo reactions that are incompatible with a free phenolic hydroxyl group.

General Experimental Protocol for O-Boc Protection of a Phenol:

To a solution of the phenol (1.0 mmol) in a 9.5:0.5 mixture of water and acetone (5 mL) is added di-tert-butyl dicarbonate ((Boc)₂O, 1.0 mmol) dropwise. The mixture is stirred at room temperature for 30-120 minutes. The reaction is monitored by TLC. After completion, the reaction mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography.

| Substrate | Reagents | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Phenol | (Boc)₂O | Water/Acetone (9.5:0.5) | Room Temp. | 45 | 95 |

| 4-Methoxyphenol | (Boc)₂O | Water/Acetone (9.5:0.5) | Room Temp. | 30 | 98 |

| 4-Nitrophenol | (Boc)₂O | Water/Acetone (9.5:0.5) | Room Temp. | 120 | 85 |

Protection of Thiols

The thiol group of cysteine and other thiols can be protected with a Boc group, although this is less common than amine protection.

General Experimental Protocol for S-Boc Protection of a Thiol (from a disulfide):

A detailed, widely applicable protocol for the direct S-Boc protection of thiols with (Boc)₂O is not as commonly reported as for amines. However, Boc-protected cysteine derivatives are commercially available and widely used in peptide synthesis. The synthesis often involves multi-step procedures.

Boc Deprotection: Protocols and Quantitative Data

The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other protecting groups.

Deprotection using Trifluoroacetic Acid (TFA)

TFA is a strong acid commonly used for the efficient cleavage of the Boc group.[5]

General Experimental Protocol for Boc Deprotection with TFA:

The Boc-protected compound (1.0 mmol) is dissolved in dichloromethane (DCM, 10 mL) and the solution is cooled to 0 °C. Trifluoroacetic acid (TFA, 10-50% v/v) is added dropwise.[5] The reaction is allowed to warm to room temperature and stirred for 1-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in an appropriate solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The organic layer is dried and concentrated to yield the deprotected amine.

| Substrate Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Boc Aniline | 25% TFA/DCM | DCM | Room Temp. | 2 | 60 | [6] |

| N-Boc Aliphatic Amine | 50% TFA/DCM | DCM | Room Temp. | 0.5 | >90 | [7] |

| N-Boc-Amino Acid | Neat TFA | - | Room Temp. | 0.5-1 | High | [3] |

Diagram: Mechanism of Boc Deprotection with Acid

Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.

Deprotection using Hydrogen Chloride (HCl)

A solution of HCl in an organic solvent, such as dioxane or methanol, provides a convenient alternative to TFA for Boc deprotection.[8]

General Experimental Protocol for Boc Deprotection with HCl in Dioxane:

The Boc-protected compound (1.0 mmol) is dissolved in anhydrous dioxane (5 mL). A 4 M solution of HCl in dioxane (2-5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to 16 hours.[9][10] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.

| Substrate Type | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Nα-Boc-Amino Acid | 4 M HCl/Dioxane | Dioxane | Room Temp. | 30 min | >95 | [10] |

| N-Boc Heterocycle | 4 M HCl/Dioxane | Dioxane | Room Temp. | 16 h | 100 | [9] |

Application in Drug Development: Solid-Phase Peptide Synthesis (SPPS)

The Boc protection strategy has been instrumental in the advancement of solid-phase peptide synthesis, a critical technology in drug discovery for creating peptide-based therapeutics.[11] The workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support.

Diagram: Boc-Based Solid-Phase Peptide Synthesis Workflow

Caption: A simplified workflow for solid-phase peptide synthesis using the Boc/Bzl strategy.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group remains an indispensable tool for researchers, scientists, and drug development professionals. Its predictable reactivity, broad stability, and mild deprotection conditions have solidified its place in the synthetic chemist's toolbox. A thorough understanding of the principles and protocols outlined in this guide will enable the strategic and successful application of the Boc group in the synthesis of complex molecules, from novel chemical entities to therapeutic peptides. The judicious use of this "sentinel of synthesis" will continue to facilitate innovation in the chemical and pharmaceutical sciences.

References

- 1. Protective Groups [organic-chemistry.org]

- 2. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Boc Deprotection - HCl [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect's Toolkit: A Technical Guide to Incorporating Non-Natural Amino Acids into Proteins

For Researchers, Scientists, and Drug Development Professionals

The ability to move beyond the canonical 20 amino acids and incorporate non-natural amino acids (nnAAs) with novel chemical functionalities into proteins represents a paradigm shift in protein engineering and drug development. This powerful technology, known as genetic code expansion, allows for the site-specific installation of unique chemical handles, spectroscopic probes, post-translational modifications, and therapeutic warheads, opening up unprecedented opportunities for understanding and manipulating biological systems.

This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key considerations for the successful incorporation of nnAAs into proteins. It is designed to serve as a valuable resource for researchers at the bench, scientists designing novel therapeutics, and professionals in the field of drug development seeking to leverage the transformative potential of this technology.

Core Principles of Genetic Code Expansion

The central challenge in incorporating a nnAA into a protein is to assign a unique codon to the desired nnAA and to have the cellular translational machinery recognize this new codon-amino acid pairing without interfering with the existing genetic code. This is achieved through the development of an orthogonal translation system (OTS) , which operates in parallel to the endogenous protein synthesis machinery of the host organism.[1]

The key components of an OTS are:

-

An Orthogonal Aminoacyl-tRNA Synthetase (O-aaRS): This enzyme is engineered to specifically recognize and charge a desired nnAA onto its cognate tRNA. Crucially, it must not recognize any of the 20 canonical amino acids.[2]

-

An Orthogonal tRNA (O-tRNA): This tRNA is engineered to be a substrate for the O-aaRS but not for any of the host cell's endogenous synthetases. Its anticodon is mutated to recognize a "blank" codon that does not encode for any of the canonical amino acids.[2]

-

A "Blank" Codon: This is typically a nonsense codon, most commonly the amber stop codon (UAG), which is the least frequently used stop codon in many organisms.[3] When the O-tRNA recognizes the amber codon in an mRNA transcript, it inserts the nnAA into the growing polypeptide chain, effectively "suppressing" the stop signal.[4]

This process, known as amber suppression , is the most widely used method for site-specific nnAA incorporation.[3]

Diagram of the Genetic Code Expansion Workflow

Caption: Overall workflow for non-natural amino acid incorporation via amber suppression.

Quantitative Data on nnAA Incorporation

The efficiency and fidelity of nnAA incorporation are critical for obtaining sufficient yields of the desired protein for downstream applications. These parameters are influenced by several factors, including the specific O-aaRS/O-tRNA pair, the nnAA itself, the expression host, and the sequence context of the amber codon.

Table 1: Factors Influencing nnAA Incorporation Efficiency

| Factor | Description | Impact on Efficiency | References |

| O-aaRS/O-tRNA Pair | The kinetic properties and orthogonality of the synthetase and tRNA are paramount. | Highly variable; evolved pairs can significantly increase efficiency. | [2][5] |

| nnAA Concentration | Sufficient intracellular concentration of the nnAA is required for efficient charging of the O-tRNA. | Generally, higher concentrations improve efficiency up to a saturation point. | [6] |

| Expression Host | The genetic background of the host organism (E. coli, yeast, mammalian cells) can affect the performance of the OTS. | Mammalian cells can have lower efficiency due to competition with release factors. | [7] |

| Amber Codon Context | The nucleotides flanking the UAG codon can influence the efficiency of suppression versus termination. | Certain nucleotide contexts are more permissive for suppression. | [6][8] |

| Release Factor Competition | Endogenous release factors (e.g., RF1 in E. coli) compete with the O-tRNA for binding to the amber codon. | Deletion of RF1 in engineered strains can dramatically increase efficiency. | [9] |

| O-tRNA Expression Levels | The intracellular concentration of the O-tRNA can be a limiting factor. | Increasing O-tRNA expression can improve yields. | [7] |

Table 2: Reported Protein Yields with nnAA Incorporation

| Expression System | Protein | nnAA | Yield | References |

| E. coli | Elastin-like polypeptide | p-acetyl-L-phenylalanine (30 sites) | 50 mg/L | [10] |

| E. coli (RF1-deleted) | sfGFP | O-methyl-L-tyrosine (8 sites) | ~32% of wild-type | [11] |

| Mammalian (CHO) | IgG | Azido-lysine | up to 3 g/L (in perfusion) | [12][13] |

| Cell-free | sfGFP | p-propargyloxy-L-phenylalanine | 0.9 - 1.7 mg/mL | [10] |

| Cell-free | Generic protein | Various | >500 µg/mL | [14] |

Table 3: Fidelity of nnAA Incorporation

| System | Method of Analysis | Reported Fidelity | Key Findings | References |

| E. coli | Mass Spectrometry | >95% | Engineered aaRS can achieve high fidelity. | [10] |

| Cell-free | Mass Spectrometry | >99% | Removal of near-cognate tRNAs improves fidelity. | [1] |

| Mammalian Cells | Functional Assays | Minimal read-through | High fidelity observed in the absence of nnAA. | [15] |

Experimental Protocols

This section provides a generalized workflow for the site-specific incorporation of a nnAA into a target protein in E. coli and mammalian cells using the amber suppression method.

General Workflow for nnAA Incorporation

Diagram of a Generalized Experimental Workflow

Caption: A generalized workflow for nnAA incorporation from plasmid preparation to analysis.

Detailed Methodology: nnAA Incorporation in E. coli

-

Plasmid Construction:

-

Introduce an amber stop codon (TAG) at the desired site in the gene of interest using site-directed mutagenesis.

-

Obtain or construct a plasmid expressing the appropriate O-aaRS/O-tRNA pair. A common choice is a pEVOL-based plasmid for the incorporation of various nnAAs.

-

-

Transformation:

-

Co-transform the plasmid containing the target gene and the O-aaRS/O-tRNA plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). For higher efficiency, consider using an engineered strain with a deleted release factor 1 (RF1).[9]

-

-

Expression:

-

Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) with the appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

-

Supplement the medium with the nnAA to a final concentration of 1-10 mM.

-

Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

-

Harvesting and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.

-

-

Purification and Analysis:

-

Purify the target protein using a suitable chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Confirm the expression of the full-length protein by SDS-PAGE and Western blotting.

-

Verify the incorporation of the nnAA by mass spectrometry (e.g., MALDI-TOF or ESI-MS) of the intact protein or proteolytic digests.[16]

-

Detailed Methodology: nnAA Incorporation in Mammalian Cells

-

Plasmid Construction:

-

Introduce an amber stop codon (TAG) into the mammalian expression vector containing the gene of interest.

-

Obtain or construct a mammalian expression vector for the O-aaRS and a separate vector for the O-tRNA, often driven by a Pol III promoter.

-

-

Transfection:

-

Co-transfect the three plasmids (target gene, O-aaRS, and O-tRNA) into the desired mammalian cell line (e.g., HEK293T) using a suitable transfection reagent.

-

-

Expression:

-

Culture the transfected cells in a suitable medium (e.g., DMEM) supplemented with the nnAA (typically 0.1-1 mM).

-

Incubate the cells for 24-72 hours to allow for protein expression.

-

-

Harvesting and Analysis:

-

Harvest the cells and prepare cell lysates.

-

Analyze the expression of the full-length protein containing the nnAA by Western blotting.

-

For larger-scale production, purification can be performed, followed by mass spectrometry analysis to confirm nnAA incorporation.

-

Cellular Impact of nnAA Incorporation

The introduction of a nnAA and an orthogonal translation system can have various effects on the host cell. Understanding these potential impacts is crucial for interpreting experimental results and for the development of robust applications.

-

Toxicity: Some nnAAs can be toxic to cells, either through metabolic interference or by being misincorporated into endogenous proteins.[11] It is essential to assess the cytotoxicity of a nnAA at the desired working concentration.

-

Protein Folding and Stability: The incorporation of a nnAA can alter the structure, stability, and function of the target protein.[17] While this can be a desired outcome for protein engineering, it can also lead to misfolding and aggregation. Careful selection of the nnAA and the incorporation site is necessary to minimize negative impacts on protein integrity.

-

Cellular Stress Response: The overexpression of components of the OTS and the suppression of a stop codon can trigger cellular stress responses, such as the heat shock response or the unfolded protein response.[16] These responses can, in turn, affect cell viability and protein expression levels.

-

Off-target Effects: While O-aaRS/O-tRNA pairs are designed to be orthogonal, there can be low levels of cross-reactivity with endogenous amino acids or tRNAs, leading to misincorporation and reduced fidelity.[1]

Diagram of the Orthogonal tRNA-Synthetase Pair Mechanism

Caption: The principle of orthogonality in nnAA incorporation systems.

Conclusion and Future Directions

The site-specific incorporation of non-natural amino acids has evolved from a proof-of-concept to a robust and versatile technology with broad applications in basic research and drug development. The ability to precisely tailor the chemical properties of proteins opens up exciting avenues for creating novel therapeutics with enhanced stability, targeted delivery, and novel mechanisms of action.

Future developments in the field are likely to focus on:

-

Expansion of the repertoire of nnAAs: The development of new O-aaRS/O-tRNA pairs will enable the incorporation of an even wider range of chemical functionalities.

-

Improved incorporation efficiency and fidelity: Further engineering of OTS components and host strains will lead to higher yields and greater purity of nnAA-containing proteins.

-

Multi-site nnAA incorporation: The ability to incorporate multiple different nnAAs into a single protein will enable the construction of highly complex and functional biomolecules.

-

In vivo applications: The use of nnAA incorporation in whole organisms will provide powerful tools for studying biological processes in their native context.

As the technology continues to mature, the site-specific incorporation of non-natural amino acids is poised to become an indispensable tool in the arsenal of researchers, scientists, and drug development professionals, driving innovation and enabling the creation of the next generation of protein-based therapeutics and research tools.

References

- 1. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Nucleic Acids in Protein Folding, Aggregation, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Recent Computational Methods for Predicting Noncoding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uncoupling N-acetylaspartate from brain pathology: implications for Canavan disease gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies of the Methanocaldococcus jannaschii Orthogonal Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A native aminoacyl-tRNA synthetase/tRNA pair drives highly efficient noncanonical amino acid incorporation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Stress Response and Adaptation Mediated by Amino Acid Misincorporation during Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]